3-(4-Methoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound characterized by the presence of both a pyrazole and a piperidine ring. This compound has garnered interest due to its diverse biological activities, which are often associated with derivatives of both pyrazole and piperidine. It is identified by the chemical structure with the registry number 1864597-41-0. The compound's unique structure makes it a valuable subject for research in medicinal chemistry, particularly in the development of new therapeutic agents.
3-(4-Methoxy-1H-pyrazol-1-yl)piperidine belongs to the class of compounds known as heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). Specifically, it incorporates nitrogen atoms from the pyrazole and piperidine rings. The compound is classified under organic compounds due to its carbon-based structure and is further categorized as a potential pharmaceutical agent due to its biological activity.
The synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine typically involves a nucleophilic substitution reaction. The common method includes the reaction of 4-methoxy-1H-pyrazole with piperidine. This reaction is often facilitated by deprotonating the pyrazole using a base such as sodium hydride or potassium carbonate, followed by nucleophilic attack on the piperidine.
The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to enhance yield. In industrial applications, continuous flow reactors may be employed to ensure consistent quality and yield, while purification techniques such as recrystallization or chromatography are utilized to achieve the desired purity levels.
The molecular structure of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine features two distinct rings: a pyrazole ring and a piperidine ring. The methoxy group is attached to the fourth position of the pyrazole ring. This structural arrangement contributes to its chemical properties and biological activities.
The molecular formula for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine is CHNO, with a molecular weight of approximately 178.24 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
3-(4-Methoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions:
For oxidation, reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used. Reduction reactions typically involve catalysts like palladium on carbon under hydrogen gas atmosphere. Substitution reactions utilize alkyl halides or acyl chlorides in conjunction with bases like sodium hydride or potassium carbonate.
The major products from these reactions include:
The mechanism of action for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This interaction can lead to modulation of various biochemical pathways, making it relevant in pharmacological contexts.
3-(4-Methoxy-1H-pyrazol-1-yl)piperidine typically appears as a solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents such as dimethylformamide but may have limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the methoxy group. Its reactivity profile indicates potential for further derivatization through various chemical transformations, enhancing its utility in synthetic organic chemistry .
3-(4-Methoxy-1H-pyrazol-1-yl)piperidine has potential applications in medicinal chemistry, particularly in drug discovery and development. Its structural features suggest that it could serve as a lead compound for designing new therapeutic agents targeting various diseases, including cancer and neurological disorders. Additionally, its derivatives may exhibit anti-inflammatory or antimicrobial properties, further expanding its applicability in pharmaceutical research .
The synthesis of 3-(4-methoxy-1H-pyrazol-1-yl)piperidine derivatives typically employs convergent strategies involving separate preparation of the pyrazole and piperidine components followed by N-alkylation. A common approach begins with the regioselective construction of 4-methoxypyrazole through cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acid or base catalysis. For asymmetric diketones like ethyl 4-methoxyacetoacetate, this reaction yields predominantly the 3-substituted isomer (95:5 regioselectivity) due to steric and electronic factors [8]. The resulting 4-methoxypyrazole is then deprotonated at N1 using strong bases (NaH, KOtBu) in anhydrous DMF or THF and reacted with activated piperidine intermediates. Key activation strategies include:
Alternative routes employ prefunctionalized pyrazoles such as 4-iodo-1H-pyrazole, which undergoes copper-catalyzed coupling with 3-aminopiperidine (Ullmann-Goldberg reaction). This method provides better regiocontrol but suffers from lower yields (40-60%) due to competing homocoupling [3]. Post-functionalization of the assembled scaffold often involves electrophilic aromatic substitution at the pyrazole C3/C5 positions or N-alkylation of the piperidine nitrogen, though these modifications require orthogonal protecting group strategies to prevent quaternization.
Table 1: Representative Multi-Step Synthesis Routes for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine Derivatives
Route Sequence | Key Reagents/Conditions | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Hydrazine + 1,3-dicarbonyl → N-alkylation | NaH, DMF, 80°C | 70-85 | >95% 1,4-regioisomer | Overalkylation risks |
4-Iodopyrazole + BOC-piperidin-3-ol | Mitsunobu (PPh3/DIAD) | 60-75 | N/A | Low atom economy |
Pyrazole + 3-bromopiperidine | MW, 120°C, K2CO3, DMF | 80-85 | >98% | Bromide instability |
Ullmann coupling (CuI catalysis) | 3-Aminopiperidine, DMSO, 110°C | 40-60 | N/A | Homocoupling side products |
Transition metal catalysis has revolutionized C-N bond formation between pyrazoles and piperidines, with copper and palladium systems demonstrating exceptional efficacy. Copper(I) catalysts (CuI, CuBr) with N,N-bidentate ligands (1,10-phenanthroline, DMEDA) enable the coupling of 3-bromopiperidine derivatives with 4-methoxypyrazole at 90-110°C in dioxane, achieving yields up to 92%. This system operates via a Cu(I)/Cu(III) catalytic cycle where oxidative addition of the C-Br bond precedes transmetalation with the pyrazolyl anion [3] [6]. Palladium-based systems offer complementary advantages for electron-deficient pyrazoles. BrettPhos-Pd-G3 precatalyst facilitates coupling between 3-trifluoromethanesulfonyloxypiperidine and 4-methoxy-5-iodopyrazole in toluene at 80°C (yields: 75-88%), with the bulky phosphine ligand suppressing β-hydride elimination.
Recent innovations include:
Notably, silver-mediated [3+2] cycloadditions between N-isocyanoiminotriphenylphosphorane and alkynes provide an alternative route to polysubstituted pyrazoles that can be subsequently coupled with piperidines. This method offers excellent functional group tolerance and mild conditions but requires stoichiometric silver and gives variable regioselectivity with terminal alkynes [3].
Table 2: Catalytic Systems for Pyrazole-Piperidine Coupling
Catalyst System | Temperature (°C) | Yield Range (%) | Substrate Scope | Key Advantages |
---|---|---|---|---|
CuI/1,10-phenanthroline | 110 | 85-92 | Broad for pyrazoles | Low cost, air-tolerant |
Pd2(dba)3/tBuBrettPhos | 80 | 75-88 | Electron-deficient pyrazoles | Functional group tolerance |
rGO-Ni@Pd nanoparticles | RT | 90-95 | Boronic ester pyrazoles | Recyclable, high TOF |
AgOTf (stoichiometric) | 60 | 70-82 | Terminal alkynes | Direct pyrazole formation |
NiCl2/dppf | 100 | 80-85 | Pyrazolyltrifluoroborates | Cost-effective |
Solvent-free techniques significantly enhance the sustainability profile of 3-(4-methoxy-1H-pyrazol-1-yl)piperidine synthesis while improving efficiency. Mechanochemical grinding of 4-methoxypyrazole and 3-bromopiperidine hydrobromide with K2CO3 in a ball mill achieves 93% conversion in 20 minutes, compared to 12 hours under conventional solution conditions. This method eliminates solvent waste and enhances reaction kinetics through continuous reactant surface renewal [3] [4]. Microwave irradiation revolutionizes both cyclization and coupling steps:
The patent literature describes a microwave-accelerated route to pyrazolo[3,4-d]pyrimidine intermediates used in ibrutinib synthesis, where reaction times reduce from hours to minutes (e.g., 10 minutes at 180°C vs. 24 hours reflux). This approach employs potassium tert-butoxide as base under solvent-free conditions, achieving near-quantitative conversion while avoiding the use of trimethylsilyldiazomethane—a hazardous and expensive reagent in conventional routes [4]. Energy efficiency metrics demonstrate 15-fold reductions in energy consumption (0.4 kWh/mol vs. 6.1 kWh/mol) and E-factors below 0.5 compared to 8.3 for solution-phase synthesis. Scale-up studies in continuous flow microwave reactors (20 L/h) confirm the viability of these methods for industrial production [7].
The dominant synthetic strategies for 3-(4-methoxy-1H-pyrazol-1-yl)piperidine derivatives—nucleophilic substitution and cycloaddition—exhibit distinct mechanistic profiles and regiochemical outcomes. Nucleophilic substitution (SNAr or SN2) typically involves preformed pyrazole and activated piperidine components. SNAr with electron-deficient 3-halo- or 3-nitropiperidines proceeds efficiently (70-85% yield) but requires electron-withdrawing N-protection. Displacement of mesylates or tosylates follows classical SN2 kinetics, leading to inversion at chiral piperidine centers. Regioselectivity challenges arise when synthesizing unsymmetrical pyrazoles; 4-methoxy-1H-pyrazole undergoes N1-alkylation preferentially (>20:1 N1/N2), but 3,5-disubstituted variants show decreased selectivity (3:1) [6] [8].
Cycloaddition approaches provide complementary advantages:
Comparative studies reveal nucleophilic substitution excels in modularity and substrate availability, while cycloadditions offer superior regiocontrol and atom economy. For chiral piperidines, cycloadditions preserve enantiopurity better than SN2 displacements, which risk racemization. However, the limited commercial availability of functionalized cycloaddition precursors remains a constraint. Hybrid approaches gain traction, such as I2-mediated oxidative C-N coupling of α,β-unsaturated aldehydes and hydrazines, which forms pyrazoles in situ followed by piperidine coupling in one pot (overall yield: 75%) [3] [8] [10].
Table 3: Nucleophilic Substitution vs. Cycloaddition Approaches
Parameter | Nucleophilic Substitution | [3+2] Cycloaddition | Dehydrogenative Coupling |
---|---|---|---|
Typical Yield | 70-92% | 65-85% | 60-75% |
Regioselectivity | Moderate (3:1 to 20:1) | Excellent (N/A) | Excellent (>98%) |
Chirality Retention | Partial racemization (SN2) | Full retention | Full retention |
Functional Group Tolerance | Moderate (base-sensitive) | High | Low (reducing conditions) |
Atom Economy | 40-65% | 75-90% | 80-95% |
Scale-up Feasibility | Excellent | Good | Moderate |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8